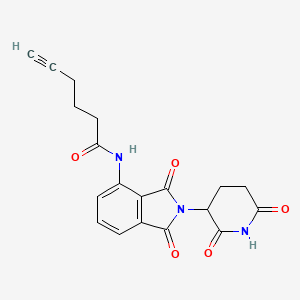
Pomalidomide-CO-C3-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-C3-alkyne is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is designed to be used in targeted protein degradation technologies, such as PROTACs (proteolysis-targeting chimeras). The addition of the alkyne group allows for click chemistry applications, enabling the synthesis of complex molecules for various research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-CO-C3-alkyne typically involves multiple steps. One common method includes the reaction of pomalidomide with a PEGylated crosslinker containing an alkyne group. This reaction is facilitated by the use of coupling agents and suitable solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The overall yield for such processes can range from 38% to 47% .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-CO-C3-alkyne can undergo various chemical reactions, including:
Oxidation: This reaction can modify the alkyne group, potentially forming epoxides or other oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The alkyne group can participate in click chemistry reactions, forming triazoles when reacted with azides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with azides will yield triazole derivatives, which are useful in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-C3-alkyne has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various cancers, including multiple myeloma.
Industry: Utilized in the production of high-throughput screening assays for drug discovery.
Wirkmechanismus
Pomalidomide-CO-C3-alkyne exerts its effects primarily through its role in targeted protein degradation. The compound recruits the E3 ligase Cereblon, which tags target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for its antineoplastic activity, particularly in multiple myeloma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent analog with similar applications in cancer treatment.
Pomalidomide-PEG3-Alkyne: Another derivative used in PROTAC research
Uniqueness
Pomalidomide-CO-C3-alkyne stands out due to its specific design for click chemistry applications, enabling the synthesis of diverse molecular structures. Its ability to facilitate targeted protein degradation makes it a valuable tool in both basic research and therapeutic development .
Eigenschaften
Molekularformel |
C19H17N3O5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hex-5-ynamide |
InChI |
InChI=1S/C19H17N3O5/c1-2-3-4-8-14(23)20-12-7-5-6-11-16(12)19(27)22(18(11)26)13-9-10-15(24)21-17(13)25/h1,5-7,13H,3-4,8-10H2,(H,20,23)(H,21,24,25) |
InChI-Schlüssel |
LSVPHOZMNCJOHR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


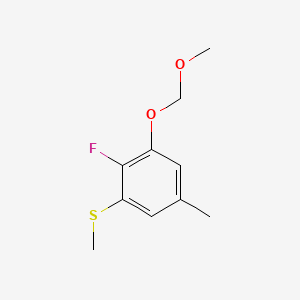
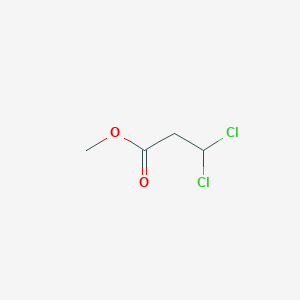
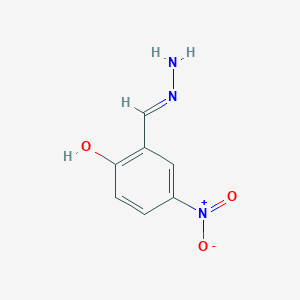

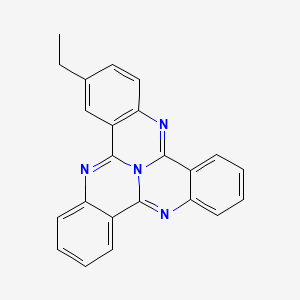
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
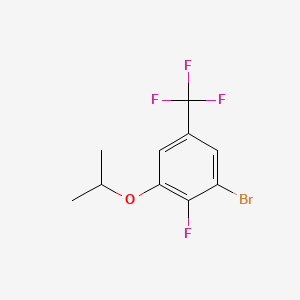
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)

![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

